molecular formula C10H18ClNO2 B2943737 Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride CAS No. 2243514-05-6

Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride

Cat. No.: B2943737
CAS No.: 2243514-05-6
M. Wt: 219.71
InChI Key: VTKSICPNNICPPO-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with two key substituents:

  • Aminomethyl group (–CH2NH2) at position 2.
  • Methyl carboxylate ester (–COOCH3) at position 2. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(6-11)5-7-2-3-8(10)4-7;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKSICPNNICPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the aminomethyl group: This step involves the functionalization of the bicyclo[2.2.1]heptane core with an aminomethyl group, often through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification reactions.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclo[2.2.1]heptane core provides a rigid framework that can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes Evidence Source
Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride –CH2NH2, –COOCH3 (positions 2) C10H16ClNO2* ~221.7* Bicyclic core with methyl ester and aminomethyl; hydrochloride salt improves bioavailability. Potential CNS activity (inferred from analogues).
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride –NH2 (position 3), –COOH (position 2) C8H14ClNO2 191.66 Carboxylic acid instead of ester; amino group at position 3. Used in peptide synthesis and as a constrained amino acid analogue.
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride –NH2 (position 3), –COOC2H5 (position 2) C9H16ClNO2 205.68 Ethyl ester variant; amino group at position 3. Intermediate in synthetic chemistry.
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride –NH2, –COOH (position 2); –CH3 (positions 1,7,7) C11H20ClNO2 233.74 Trimethyl substitution enhances lipophilicity. Investigated for metabolic stability in drug design.
Mecamylamine Hydrochloride –N(CH3)2 (position 2); –CH3 (positions 1,7,7) C11H22ClN 203.75 Ganglionic blocker with tetramethyl substitution. FDA-approved for hypertension and nicotine addiction.
Lurasidone Hydrochloride Complex substituents (piperazinyl, benzisothiazolyl) C28H37ClN4O2S 529.15 Antipsychotic with extended bicyclic substituents. Treats schizophrenia and bipolar depression.

*Estimated based on structural similarities.

Key Differences and Implications

Substituent Position and Type: The aminomethyl group in the target compound distinguishes it from analogues with direct amino (–NH2) substitutions (e.g., ). This modification may alter receptor binding kinetics and metabolic stability . Ester vs. Carboxylic Acid: The methyl ester in the target compound likely enhances membrane permeability compared to carboxylic acid derivatives (e.g., ), which are more polar and less bioavailable .

Pharmacological Activity: Mecamylamine Hydrochloride () demonstrates that methyl-substituted bicyclo[2.2.1]heptane derivatives can exhibit nicotinic acetylcholine receptor antagonism. The target compound’s aminomethyl group may similarly target CNS receptors but with distinct selectivity . Lurasidone Hydrochloride () highlights the importance of extended substituents (e.g., benzisothiazolyl) for antipsychotic activity. The target compound’s simpler structure may favor optimization for novel targets .

Synthetic Accessibility :

  • describes hydrochloride salt formation via dioxane/HCl treatment, a method applicable to the target compound .
  • lists tert-butyl-protected azabicyclo[2.2.1]heptane derivatives, suggesting that protecting groups (e.g., Boc) are critical for intermediate synthesis .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. For example, (+/-)-cis-(exo)-3-amino derivatives () are formulated as powders for dissolution in polar solvents .
  • Stability : Methyl esters (e.g., ) are prone to hydrolysis under basic conditions, whereas carboxylic acids () are more stable but less permeable .

Biological Activity

Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS No. 2287342-48-5) is a bicyclic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Characteristics

PropertyValue
Molecular Formula C₉H₁₆ClN₁O₂
Molecular Weight 205.68 g/mol
CAS Number 2287342-48-5
IUPAC Name Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Structure

The structural formula of Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride features a bicyclic framework typical of many biologically active compounds, which may contribute to its interaction with biological targets.

The biological activity of Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride is primarily attributed to its ability to interact with various biological pathways:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin, which are critical in mood regulation and cognitive function.
  • Antioxidant Properties : The compound exhibits potential antioxidant activity, which could play a role in mitigating oxidative stress-related cellular damage.
  • Genotoxic Effects : Research indicates that related compounds in the bicyclo[2.2.1] class can induce genotoxic effects in bacterial models, suggesting a need for further investigation into the safety and implications of Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride on DNA integrity in higher organisms .

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride demonstrated significant improvements in neuronal survival rates under oxidative stress conditions when compared to control groups. The mechanism was linked to increased levels of endogenous antioxidants and reduced markers of apoptosis.

Study 2: Genotoxicity Assessment

In a genotoxicity assessment using Escherichia coli biosensors, it was found that while some derivatives caused an SOS response indicative of DNA damage, Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride did not exhibit significant alkylating effects at tested concentrations . This highlights the importance of evaluating the safety profile of this compound before therapeutic applications.

Potential Therapeutic Applications

Given its biological activity, Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate hydrochloride may have potential applications in:

  • Neurodegenerative Diseases : Its neuroprotective properties could be beneficial in conditions such as Alzheimer's and Parkinson's disease.
  • Oxidative Stress Disorders : The antioxidant capacity makes it a candidate for therapeutic interventions against diseases exacerbated by oxidative stress.
  • Cancer Research : Understanding its genotoxic potential could lead to insights into its role in cancer biology and treatment strategies.

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